6-bromo-4-fluoro-7-methyl-1H-indole
Overview
Description
“6-bromo-4-fluoro-7-methyl-1H-indole” is a heteroaromatic compound that belongs to the class of indoles . It has a molecular weight of 228.06 . The compound is white to yellow solid in physical form .
Molecular Structure Analysis
The molecular structure of “6-bromo-4-fluoro-7-methyl-1H-indole” is represented by the linear formula C9H7BrFN . The InChI code for this compound is 1S/C9H7BrFN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 .Scientific Research Applications
Antiviral Applications
6-Bromo-4-fluoro-7-methyl-1H-indole derivatives have been studied for their potential antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these compounds valuable for further research into antiviral drug development.
Anti-Breast Cancer Agents
The indole scaffold is recognized for its role in cancer biology, particularly in drug-resistant breast cancer. Indole compounds have been found to interact with cell transduction and proliferation mechanisms, offering insights into the design of anti-breast cancer agents . The structural insights of these compounds provide a pathway for developing new chemotherapeutics.
Kinase Inhibition
Indole derivatives, including 6-bromo-4-fluoro-7-methyl-1H-indole, are used in the synthesis of PI3 kinase inhibitors . These inhibitors play a crucial role in signal transduction pathways and are important in the study of cancer and other diseases where kinase signaling is disrupted.
Antimicrobial and Antibacterial Properties
Research has indicated that indole derivatives exhibit a broad spectrum of biological activities, including antimicrobial and antibacterial effects . This makes them candidates for the development of new antibiotics, especially in the face of rising antibiotic resistance.
Material Science
In material science, indole derivatives are used for their unique properties in the synthesis of novel materials. Their molecular structure allows for the creation of compounds with specific characteristics, which can be applied in various technological advancements .
Environmental Science
Indole compounds are also being explored for their environmental applications. Due to their biological activity, they could potentially be used in bioremediation processes to degrade environmental pollutants or as indicators of ecological changes .
properties
IUPAC Name |
6-bromo-4-fluoro-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-7(10)4-8(11)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGWBUZBOOZDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1NC=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694634 | |
Record name | 6-Bromo-4-fluoro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-4-fluoro-7-methyl-1H-indole | |
CAS RN |
1167056-57-6 | |
Record name | 6-Bromo-4-fluoro-7-methyl-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-fluoro-7-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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